Field: Pharmacology
Application: Levomenol has been used in pharmaceutical and cosmetic products due to its anti-inflammatory and skin-soothing properties
Methods: The specific methods of application or experimental procedures would depend on the specific product formulation. In general, Levomenol can be incorporated into creams, lotions, or other topical formulations for application to the skin.
Field: Oncology
Application: Experimental studies have demonstrated the anti-cancer properties of Levomenol.
Methods: The specific methods of application or experimental procedures would depend on the specific type of cancer being studied. In general, Levomenol can be administered to cancer cells in a laboratory setting to study its effects.
Field: Neurology
Application: Experimental studies have demonstrated the neuroprotective properties of Levomenol.
Methods: The specific methods of application or experimental procedures would depend on the specific type of neurological disorder being studied. In general, Levomenol can be administered to neurons in a laboratory setting to study its effects.
Application: Levomenol has been found to have antinociceptive properties, which means it can reduce sensitivity to painful stimuli.
Methods: In experimental studies, Levomenol can be administered in various ways to test its antinociceptive effects. This could include topical application, injection, or oral administration, depending on the specific study design.
Field: Cardiology
Application: Experimental studies have demonstrated the cardioprotective properties of Levomenol.
Methods: The specific methods of application or experimental procedures would depend on the specific type of cardiac condition being studied. In general, Levomenol can be administered to cardiac cells in a laboratory setting to study its effects.
Field: Microbiology
Application: Levomenol has been found to have antimicrobial actions, making it potentially useful in the treatment of various infections.
Methods: In experimental studies, Levomenol can be administered to microbial cultures to test its antimicrobial effects.
Application: Levomenol has been demonstrated to enhance the percutaneous absorption of certain molecules.
Methods: In experimental studies, Levomenol can be combined with other substances to test its ability to enhance their absorption through the skin.
Field: Biotechnology
Methods: In this application, the genes responsible for the production of Levomenol are inserted into the E.
Field: Botany
Application: High concentrations of Levomenol can be found in certain medicinal cannabis cultivars.
Methods: In this application, the cannabis plants are grown and harvested, and the Levomenol is extracted from the plant material.
Levomenol, also known as (-)-alpha-Bisabolol, is a natural monocyclic alcohol classified as a sesquiterpene. It is primarily isolated from the essential oil of the German chamomile (Matricaria chamomilla). This compound has garnered attention due to its diverse biological activities and applications in cosmetics and pharmaceuticals. Chemically, Levomenol has the molecular formula and a molar mass of approximately 222.37 g/mol .
Levomenol exhibits notable biological activities, including:
Levomenol can be synthesized through several methods:
Levomenol is utilized in multiple industries due to its beneficial properties:
Studies on Levomenol's interactions reveal its ability to mediate various biological processes:
Levomenol shares structural and functional similarities with several other compounds. Below are some notable comparisons:
Compound Name | Chemical Formula | Key Properties | Unique Features |
---|---|---|---|
Bisabolol | C15H26O | Anti-inflammatory, antimicrobial | Found in chamomile; soothing effects |
Farnesol | C15H26O | Antimicrobial | Used as a fragrance; insect repellent |
Geraniol | C10H18O | Antimicrobial | Floral scent; used in perfumes |
Linalool | C10H18O | Calming effects | Found in lavender; widely used in aromatherapy |
Levomenol's uniqueness lies in its specific isolation from chamomile and its pronounced anti-inflammatory properties compared to other similar compounds. Its application in both cosmetic and pharmaceutical fields further distinguishes it from other sesquiterpenes.
Levomenol exhibits characteristic thermal properties that reflect its sesquiterpene alcohol structure. The compound demonstrates a melting point below -20°C, indicating its liquid state at ambient temperatures [1] [2] [3]. This low melting point is consistent with the molecular structure of levomenol, which contains a long aliphatic chain with a cyclohexene ring system that prevents efficient crystal packing.
The boiling point of levomenol has been reported with variations depending on the pressure conditions. At standard atmospheric pressure (1013 hPa), the boiling point is 300.2°C [4]. Under reduced pressure conditions, different boiling points have been documented: 153°C at 12 mmHg pressure [5] [6] and 314.5°C at 760 mmHg [7]. These variations reflect the inverse relationship between pressure and boiling point, which is particularly important for industrial applications involving distillation processes.
The density of levomenol at 20°C is consistently reported as 0.9211 g/cm³ [5] [8] [9], indicating that the compound is less dense than water. This physical property is significant for formulation chemistry and extraction processes, as it affects the separation and purification of levomenol from aqueous systems.
The refractive index (nD20) of levomenol is 1.496 [5] [8] [9], which falls within the typical range for organic compounds with similar molecular structures. This optical property is frequently used for quality control and identification purposes in analytical chemistry. The refractive index range of 1.491-1.500 has been established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a specification parameter [10] [11].
Table 1: Physicochemical Constants of Levomenol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₆O | Multiple sources [12] [5] [13] |
Molecular Weight (g/mol) | 222.37 | ChemicalBook [5] |
CAS Registry Number | 23089-26-1 | NIST [14] |
Melting Point (°C) | < -20 | Sigma-Aldrich [1] |
Boiling Point (°C) | 300.2 (at 1013 hPa) | Ventos [4] |
Density at 20°C (g/cm³) | 0.9211 | ChemicalBook [5] |
Refractive Index (nD20) | 1.496 | ChemicalBook [5] |
Flash Point (°C) | 143 | Ventos [4] |
Vapor Pressure at 20°C (Pa) | 0.015 | ChemicalBook [5] |
Optical Rotation [α]D (neat) | -60 ± 2° | ChemicalBook [5] |
Water Solubility at 20°C (mg/L) | 22 | Sigma-Aldrich [1] |
Solubility in Ethanol | Soluble | Multiple sources [15] [16] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about levomenol. The ¹³C NMR spectrum of levomenol shows characteristic resonances consistent with its sesquiterpene structure [17]. The spectrum exhibits signals corresponding to the fifteen carbon atoms in the molecule, including the cyclohexene ring carbons, the aliphatic chain carbons, and the tertiary alcohol carbon.
Comparative ¹³C NMR analysis has been employed to distinguish between levomenol and its enantiomers in essential oil samples [17]. The NMR data reveal that commercial levomenol samples may contain small amounts of epi-alpha-bisabolol (approximately 3%), which can be detected through careful analysis of the spectral patterns [17]. The chemical shift assignments for levomenol have been established and match literature values for similar sesquiterpene alcohols [17].
¹H NMR spectroscopy provides complementary information about the proton environment within the levomenol molecule. The spectrum shows signals consistent with the monocyclic structure, including protons on the cyclohexene ring, the aliphatic chain, and the various methyl groups present in the molecule [18].
Mass spectrometry analysis of levomenol reveals characteristic fragmentation patterns that are useful for identification and quantification. Gas chromatography-mass spectrometry (GC-MS) analysis shows a base peak at m/z 109.1, with additional significant fragments at m/z 69.1, 119.1, 43.1, and 41.1 [10]. The molecular ion peak appears at m/z 222, corresponding to the molecular weight of the compound.
High-resolution mass spectrometry measurements have confirmed the molecular formula of levomenol, with the protonated species appearing at m/z 223.2055 (error -0.4 ppm) [17]. Ion mobility mass spectrometry (IM-MS) studies have provided additional structural information, with collision cross section (CCS) values calculated for levomenol-silver complexes. The CCS value for the levomenol-Ag⁺ complex is 150.4 Ų, which serves as a unique identifier for the compound [17].
Table 2: Spectroscopic Characteristics of Levomenol
Analytical Method | Key Characteristics | Reference |
---|---|---|
¹³C NMR | Characteristic peaks for sesquiterpene structure | Arts et al. [17] |
¹H NMR | Proton signals consistent with monocyclic structure | Literature data [18] |
Mass Spectrometry (GC-MS) | Base peak m/z 109.1, molecular ion m/z 222 | PubChem [10] |
Mass Spectrometry (Other MS) | Protonated species m/z 223.2055 | PubChem [10] |
Ion Mobility MS (CCS) | CCS value 150.4 Ų for levomenol-Ag⁺ | Arts et al. [17] |
Retention Index (polar column) | Retention index 2021 | NIST [19] |
The thermodynamic properties of levomenol have been calculated using the Joback method, providing valuable data for process engineering and chemical behavior prediction [20] [21]. The standard enthalpy of formation for gaseous levomenol is -305.85 kJ/mol, indicating that the compound is thermodynamically stable under standard conditions [20].
The enthalpy of vaporization is calculated as 65.79 kJ/mol, which reflects the energy required to convert liquid levomenol to its gaseous state [20]. This value is consistent with the molecular weight and intermolecular forces present in the compound. The enthalpy of fusion is 22.84 kJ/mol, representing the energy required for the solid-to-liquid phase transition [20].
Critical properties have been estimated for levomenol, including a critical temperature of 857.10 K and a critical pressure of 1950.95 kPa [20]. These values define the conditions above which levomenol cannot exist as a liquid, regardless of pressure applied.
Heat capacity data for gaseous levomenol show temperature dependence, with values ranging from 589.62 J/mol·K at 659.28 K to 683.15 J/mol·K at 857.10 K [20]. This temperature-dependent behavior is typical for complex organic molecules and is important for thermal process design.
Table 3: Thermodynamic Properties of Levomenol
Property | Value | Method/Source |
---|---|---|
Enthalpy of Formation (gas, kJ/mol) | -305.85 | Joback Calculated [20] |
Enthalpy of Vaporization (kJ/mol) | 65.79 | Joback Calculated [20] |
Enthalpy of Fusion (kJ/mol) | 22.84 | Joback Calculated [20] |
Gibbs Free Energy of Formation (kJ/mol) | 57.89 | Joback Calculated [20] |
Critical Temperature (K) | 857.10 | Joback Calculated [20] |
Critical Pressure (kPa) | 1950.95 | Joback Calculated [20] |
Heat Capacity (gas, J/mol·K) at 659.28 K | 589.62 | Joback Calculated [20] |
Heat Capacity (gas, J/mol·K) at 857.10 K | 683.15 | Joback Calculated [20] |
The solubility characteristics of levomenol are primarily determined by its lipophilic nature and molecular structure. The compound demonstrates extremely limited water solubility, with a reported value of 22 mg/L at 20°C [1] [4], classifying it as practically insoluble in aqueous systems. This hydrophobic behavior is consistent with the sesquiterpene structure and the absence of significant polar functional groups beyond the single hydroxyl group.
In contrast to its poor water solubility, levomenol exhibits excellent solubility in ethanol and other organic solvents [15] [16] [22]. The compound is also miscible with oils and fats, making it suitable for incorporation into lipophilic formulations [22]. The solubility in dimethyl sulfoxide (DMSO) has been quantified as 100.0 mg/mL maximum concentration [5].
The octanol/water partition coefficient (log P) of levomenol is 5.5 at 25°C [1] [20], indicating high lipophilicity. This value suggests that levomenol preferentially partitions into lipophilic environments, which has significant implications for its bioavailability and formulation in various applications.
Levomenol shows practically no solubility in glycerin [16] [15], further confirming its lipophilic character. This property is important for cosmetic and pharmaceutical formulations where glycerin is commonly used as a humectant.
Table 4: Solubility Profile of Levomenol
Solvent/Medium | Solubility | Classification |
---|---|---|
Water | 22 mg/L at 20°C (practically insoluble) | Hydrophobic [1] |
Ethanol | Soluble | Lipophilic [15] [16] |
Glycerin | Practically insoluble | Hydrophobic [16] |
Oils and Fats | Miscible | Lipophilic [22] |
DMSO | 100.0 mg/mL (max) | Organic solvent [5] |
Octanol/Water Partition Coefficient (log P) | 5.5 at 25°C | Highly lipophilic [1] |
Irritant;Environmental Hazard